molecular formula C26H25N3O5 B12013831 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 769153-16-4

2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12013831
CAS No.: 769153-16-4
M. Wt: 459.5 g/mol
InChI Key: LJXNLEGPDCNULY-WPWMEQJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:

    Formation of the Ethylanilino Intermediate: This step involves the reaction of ethylaniline with an appropriate acylating agent to form the ethylanilino intermediate.

    Condensation Reaction: The ethylanilino intermediate undergoes a condensation reaction with an oxoacetyl compound to form the oxoacetylated product.

    Carbohydrazonoyl Formation: The oxoacetylated product is then reacted with a carbohydrazide to form the carbohydrazonoyl intermediate.

    Final Coupling: The carbohydrazonoyl intermediate is coupled with 2-ethoxy-4-formylphenyl benzoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

769153-16-4

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H25N3O5/c1-3-18-10-13-21(14-11-18)28-24(30)25(31)29-27-17-19-12-15-22(23(16-19)33-4-2)34-26(32)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

LJXNLEGPDCNULY-WPWMEQJKSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OCC

Origin of Product

United States

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